molecular formula C16H17NO2 B5207237 2-(1,3-benzodioxol-5-yl)-N-benzylethanamine

2-(1,3-benzodioxol-5-yl)-N-benzylethanamine

Cat. No.: B5207237
M. Wt: 255.31 g/mol
InChI Key: LNUIQALPIMYUQG-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-benzylethanamine is an organic compound that features a benzodioxole ring fused with an ethanamine structure

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)11-17-9-8-13-6-7-15-16(10-13)19-12-18-15/h1-7,10,17H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUIQALPIMYUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-benzylethanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole ring is then alkylated with an appropriate alkyl halide to introduce the ethanamine side chain.

    Benzylation: The final step involves the benzylation of the ethanamine group using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-benzylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines or alcohols.

    Substitution: Produces halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-benzylethanamine involves its interaction with specific molecular targets:

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